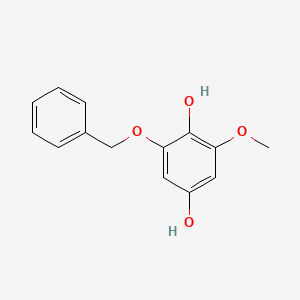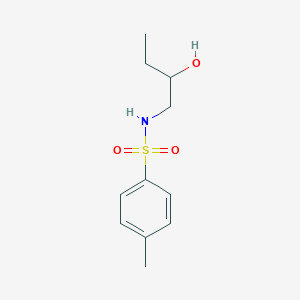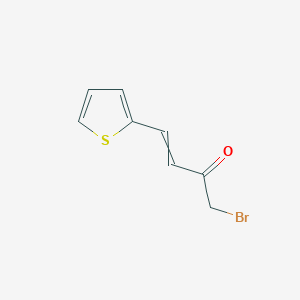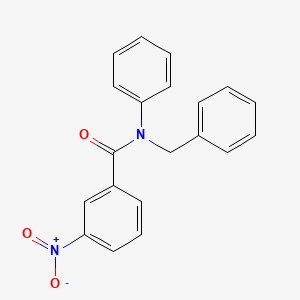
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound’s unique sequence suggests it may have specific interactions with biological targets, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Removal of protecting groups (e.g., Fmoc) to expose reactive amine groups for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like TFA.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine can undergo various chemical reactions, including:
Oxidation: Oxidative modifications can occur at specific amino acid residues like tyrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The major products of these reactions depend on the specific modifications introduced. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free cysteine residues.
Scientific Research Applications
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating peptide interactions with proteins and cellular receptors.
Medicine: Exploring therapeutic potentials, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials or sensors.
Mechanism of Action
The mechanism by which Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine exerts its effects likely involves specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-L-ornithyl-L-tyrosyl-L-serine: A similar peptide lacking the diaminomethylidene modification.
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-L-ornithyl-L-tyrosyl-L-threonine: A variant with threonine instead of serine.
Uniqueness
The presence of the diaminomethylidene group in Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine may confer unique properties, such as enhanced binding affinity or stability, distinguishing it from other similar peptides.
Properties
CAS No. |
863033-24-3 |
|---|---|
Molecular Formula |
C49H85N15O12 |
Molecular Weight |
1076.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C49H85N15O12/c1-3-29(2)40(46(73)60-34(15-10-24-56-49(54)55)42(69)61-36(26-30-17-19-31(66)20-18-30)44(71)62-37(28-65)48(75)76)63-43(70)33(13-5-8-22-51)58-41(68)32(12-4-7-21-50)59-45(72)38-16-11-25-64(38)47(74)35(14-6-9-23-52)57-39(67)27-53/h17-20,29,32-38,40,65-66H,3-16,21-28,50-53H2,1-2H3,(H,57,67)(H,58,68)(H,59,72)(H,60,73)(H,61,69)(H,62,71)(H,63,70)(H,75,76)(H4,54,55,56)/t29-,32-,33-,34-,35-,36-,37-,38-,40-/m0/s1 |
InChI Key |
BILSXKGRXHODBC-LNURUTPNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)

![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)

![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14187407.png)




![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)
![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
